molecular formula C14H24N2O4 B7097479 Tert-butyl 9-propanoyl-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate

Tert-butyl 9-propanoyl-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B7097479
M. Wt: 284.35 g/mol
InChI Key: NOELWYOGIITUHW-UHFFFAOYSA-N
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Description

Tert-butyl 9-propanoyl-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate is a complex organic compound with a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a tert-butyl group, a propanoyl group, and a spirocyclic nonane ring system. The presence of oxygen and nitrogen atoms within the ring structure adds to its chemical diversity and potential reactivity.

Properties

IUPAC Name

tert-butyl 9-propanoyl-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-5-11(17)16-7-6-8-19-14(16)9-15(10-14)12(18)20-13(2,3)4/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOELWYOGIITUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCOC12CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-propanoyl-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic ring system through a cyclization reaction. This can be achieved by reacting a suitable precursor with a reagent that promotes ring closure, such as a strong base or an acid catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-propanoyl-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 9-propanoyl-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 9-propanoyl-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The presence of functional groups like tert-butyl and propanoyl can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
  • Tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
  • Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Uniqueness

Tert-butyl 9-propanoyl-5-oxa-2,9-diazaspiro[35]nonane-2-carboxylate is unique due to its specific arrangement of functional groups and the presence of a propanoyl group, which is not commonly found in similar spirocyclic compounds

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